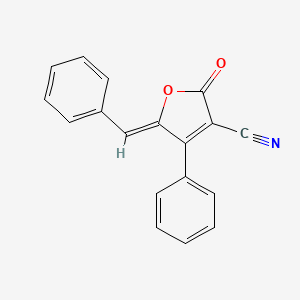

2-氧代-4-苯基-5-(苯基甲亚甲基)-2,5-二氢-3-呋喃碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile involves various strategies, including direct oxidative carbonylation and reactions with manganese(III) acetate. For instance, the oxidative carbonylation of 3-yne-1,2-diol derivatives in the presence of PdI2/KI catalysts has been demonstrated to produce furan-3-carboxylic esters under mild conditions, showcasing a methodology that might be adaptable to the synthesis of related compounds (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile often features complex arrangements of rings and substituents. The crystal structure of related compounds, such as 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, reveals intricate details about the arrangement of fused-ring systems and the orientation of substituents, which are critical for understanding the chemical behavior of these molecules (Asiri et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of furancarbonitriles involves interactions with various reagents to form a diverse range of products. For example, the reaction of 2,5-di(thiophen-2-yl)furan-3-carbonitriles with EDOT has been explored to investigate the electrochemical polymerization and the resulting electrochromic properties, indicating the versatile chemical behavior of these compounds (Abaci et al., 2016).

Physical Properties Analysis

The physical properties of furancarbonitriles and related compounds are influenced by their molecular structure. Studies on biobased polyesters using furan derivatives as building blocks highlight the impact of molecular configuration on physical properties, such as molecular weights and the effects of methylene units in dicarboxylic segments (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile can be inferred from studies on related molecules. The enzymatic synthesis of biobased polyesters and the investigation of furan polyesters' chemical structures offer insights into the reactivity and potential applications of furancarbonitriles in material science (Jiang et al., 2014).

科学研究应用

Nitric Oxide Release and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a related compound, releases nitric oxide when interacting with thiol cofactors. This compound has demonstrated significant biological activities, including the activation of rat lung soluble guanylate cyclase, high vasodilatory activity on rat thoracic aorta strips, and potent inhibition of platelet aggregation. These attributes highlight its potential in medical and biological applications (Medana et al., 1994).

Synthesis of Heterocyclic Compounds

The compound 2-Amino-4,5-dihydro-3-furancarbonitriles has been used in the synthesis of 1,3-oxazin-4-ones and furo[2,3-b]pyran-3a-carbonitriles. This showcases the compound's role in creating diverse heterocyclic structures, which are crucial in drug development and material science (Yamagata, Akizuki, & Yamazaki, 1998).

Catalysis in Organic Synthesis

The compound has been utilized in tandem aza-Piancatelli rearrangement/Michael reaction for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This highlights its utility in facilitating complex organic synthesis processes, demonstrating its importance in developing new chemical entities (Reddy et al., 2012).

Electrochromic Properties

2,5-Di(thiophen-2-yl)furan-3-carbonitriles have been synthesized and their electrochromic properties investigated. This reveals the potential application of the compound in electronic and display technologies, particularly in the development of devices like electrochromic displays (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Synthesis of Complex Molecules

The compound has been involved in various complex synthesis processes, including the formation of monospirocycloadducts, highlighting its versatility and importance in organic chemistry and material science (Aliev et al., 1994).

属性

IUPAC Name |

(5Z)-5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEODVUVNVGIRIB-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=C(C(=O)O2)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)

![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)

![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)

![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)

![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)